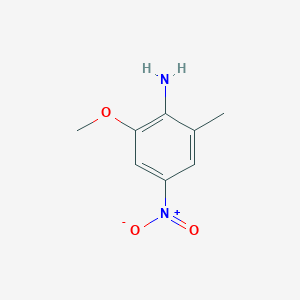

2-Methoxy-6-methyl-4-nitroaniline

Beschreibung

Contextualization within Nitroaromatic Compounds and Aniline (B41778) Derivatives

2-Methoxy-6-methyl-4-nitroaniline belongs to the broad classes of nitroaromatic compounds and aniline derivatives. Nitroaromatic compounds are characterized by the presence of at least one nitro group (—NO2) attached to an aromatic ring. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the aromatic ring. mdpi-res.commdpi.com Aniline derivatives, on the other hand, are compounds containing an amino group (—NH2) attached to a benzene (B151609) ring. nih.gov

The subject compound, with its molecular formula C8H10N2O3, integrates the structural features of both classes. glpbio.com It possesses a benzene ring substituted with a methoxy (B1213986) group (—OCH3), a methyl group (—CH3), a nitro group (—NO2), and an amino group (—NH2). The interplay of these functional groups imparts specific chemical properties and reactivity to the molecule. For instance, the presence of both an electron-donating amino group and an electron-withdrawing nitro group on the same aromatic ring makes it a "push-pull" system, a characteristic often associated with interesting optical and electronic properties.

The synthesis of such compounds often involves multi-step reactions, including nitration and amination of precursor molecules. patsnap.comgoogle.compatsnap.com A common synthetic route to produce nitroanilines involves the acetylation of an aniline derivative, followed by nitration and subsequent hydrolysis to remove the acetyl protecting group. patsnap.comguidechem.com

Significance in Advanced Organic Synthesis and Materials Science Research

Aromatic amines and nitroaromatic compounds are crucial intermediates in the synthesis of a wide array of industrial products, including dyes, pigments, and pharmaceuticals. nih.govguidechem.com this compound and its isomers serve as important building blocks in organic synthesis. patsnap.comchemicalbook.com For example, the related compound 2-methoxy-4-nitroaniline (B147289) is a precursor for the commercial Pigment Yellow 74. wikipedia.org

In the realm of materials science, certain nitroaniline derivatives are investigated for their potential nonlinear optical (NLO) properties. chemicalbook.comresearchgate.net These properties arise from the specific arrangement of electron-donating and electron-withdrawing groups on the aromatic ring, which can lead to a large molecular hyperpolarizability. Materials with NLO properties are of interest for applications in technologies like laser frequency conversion and optical modulation. researchgate.net Research into single crystal growth of compounds like 2-methoxy-4-nitroaniline aims to characterize their structural and optical properties for such potential applications. researchgate.net

Below is a table summarizing some of the key properties of this compound and a closely related isomer, 2-methoxy-4-nitroaniline.

| Property | This compound | 2-Methoxy-4-nitroaniline |

| CAS Number | 1807057-07-3 glpbio.com | 97-52-9 wikipedia.org |

| Molecular Formula | C8H10N2O3 glpbio.com | C7H8N2O3 wikipedia.org |

| Molecular Weight | 182.1766 g/mol glpbio.com | 168.15 g/mol sigmaaldrich.comsigmaaldrich.com |

| Appearance | Not specified | Yellow solid wikipedia.org |

| Melting Point | Not specified | 140–142 °C sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methoxy-6-methyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5-3-6(10(11)12)4-7(13-2)8(5)9/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWOOYMMFCGHCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Pathways for 2 Methoxy 6 Methyl 4 Nitroaniline and Analogues

Regiospecific Synthesis Routes

The synthesis of specifically substituted nitroanilines, such as 2-methoxy-6-methyl-4-nitroaniline, requires precise control over the regiochemistry of the reactions. The directing effects of the substituents on the aromatic ring, namely the methoxy (B1213986), methyl, and amino groups, are of paramount importance in achieving the desired isomer.

Multi-Step Approaches from Precursors (e.g., 2-aminoanisole acetylation, nitration, hydrolysis)

A prevalent and effective strategy for the synthesis of nitroanilines involves a multi-step sequence starting from a substituted aniline (B41778) precursor. google.compatsnap.com This method is particularly useful for controlling the position of nitration and avoiding undesirable side reactions. The synthesis of analogues like 2-methoxy-4-nitroaniline (B147289) often begins with 2-aminoanisole (o-anisidine). google.compatsnap.com

The key steps in this synthetic route are:

Acetylation: The amino group of the precursor aniline is first protected by acetylation, typically using acetic anhydride (B1165640) or acetyl chloride. magritek.comguidechem.com This step is crucial as it transforms the strongly activating and ortho-, para-directing amino group (-NH2) into a less activating, moderately ortho-, para-directing acetamido group (-NHCOCH3). This modulation of the directing effect is essential for achieving high selectivity in the subsequent nitration step.

Nitration: The acetylated compound is then subjected to nitration. A mixture of concentrated nitric acid and sulfuric acid is commonly employed as the nitrating agent. magritek.com The acetamido group directs the incoming electrophile (the nitronium ion, NO2+) to the ortho and para positions.

Hydrolysis: The final step is the removal of the acetyl protecting group through hydrolysis, typically under acidic or basic conditions, to regenerate the amino group and yield the final nitroaniline product. google.commagritek.com A patent for the synthesis of 2-methoxy-4-nitroaniline reported a yield of 93% using this three-step process involving acetylation, nitration, and subsequent basic hydrolysis. google.com

For the synthesis of the target molecule, this compound, the logical precursor would be 2-methoxy-6-methylaniline. The same three-step sequence of acetylation, nitration, and hydrolysis would be applied to achieve the desired product.

Nitration Strategies and Selectivity Control

The control of selectivity during the nitration of substituted anilines is a critical aspect of their synthesis. The directing effects of the substituents already present on the aromatic ring dictate the position of the incoming nitro group. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. rsc.org However, direct nitration of anilines is often avoided as it can lead to oxidation and the formation of tarry by-products. magritek.com

By protecting the amino group as an acetamide, its activating effect is attenuated, allowing for more controlled nitration. In the case of 2-methoxy-6-methylaniline, both the methoxy and methyl groups are also ortho-, para-directing. The acetamido group at position 1, the methoxy group at position 2, and the methyl group at position 6 will collectively influence the regioselectivity of the nitration. The desired 4-position is para to the methoxy group and meta to the methyl group. The steric hindrance from the adjacent methyl and methoxy groups can also influence the position of the incoming nitro group, favoring substitution at the less hindered 4-position.

The choice of nitrating agent and reaction conditions, such as temperature, also plays a significant role in selectivity. For instance, in the synthesis of 2-methyl-6-nitroaniline (B18888) from o-toluidine, a step-wise approach where the nitration is carried out after the acetylation allows for better temperature control and results in a higher purity product compared to a one-pot method. guidechem.com

Alkylation and Methoxy Group Introduction Methodologies

The synthesis of the required precursors, such as 2-methoxy-6-methylaniline, involves the introduction of alkyl and methoxy groups onto an aromatic ring.

Alkylation: The introduction of a methyl group onto an aniline ring can be achieved through various methods, though direct Friedel-Crafts alkylation of anilines is often problematic due to the reaction of the amino group with the Lewis acid catalyst. A more effective approach is to perform the alkylation on a less reactive derivative, such as an acetanilide (B955), and then hydrolyze the protecting group.

Methoxy Group Introduction: The methoxy group is typically introduced via Williamson ether synthesis, which involves the reaction of a phenoxide with a methylating agent like dimethyl sulfate (B86663) or methyl iodide. Therefore, to synthesize a precursor like 2-methoxy-6-methylaniline, one could start with a nitrophenol, introduce the methyl and methoxy groups, and then reduce the nitro group to an amine. Alternatively, a method for synthesizing 2-methyl-6-nitroaniline from o-nitroaniline has been described, involving acetylation, methylation, and subsequent hydrolysis, with a reported yield of 93.9%. guidechem.com

Continuous Flow Reactor Applications in Synthesis

The use of continuous flow reactors is becoming increasingly prevalent in the synthesis of nitroaromatic compounds due to significant advantages in safety, efficiency, and scalability over traditional batch processes. google.com Nitration reactions are often highly exothermic, and the use of flow reactors allows for superior heat and mass transfer, enabling precise temperature control and minimizing the risk of runaway reactions. google.com

A patented method for the synthesis of 4-methoxy-2-nitroaniline (B140478), an isomer of the target compound's analogue, utilizes a continuous flow process. google.com This method involves the sequential pumping of a 4-methoxyaniline solution and acetic anhydride into a reactor for acetylation, followed by the introduction of a nitrating agent in a second reactor, and finally, a hydrolyzing agent in a third reactor. google.com This approach offers several benefits:

Enhanced Safety: The small reaction volumes within the reactor at any given time significantly reduce the hazards associated with the accumulation of potentially explosive intermediates.

Improved Selectivity and Yield: The precise control over reaction parameters such as temperature, pressure, and residence time leads to fewer by-products and higher yields. The reported yield for the continuous flow synthesis of 4-methoxy-2-nitroaniline is over 85%, with a purity of over 99%. google.com

Faster Reactions: Continuous flow systems can significantly shorten reaction times compared to batch methods.

Scalability: Scaling up production is more straightforward in a flow system by simply extending the operation time or by using parallel reactors.

The principles demonstrated in the synthesis of 4-methoxy-2-nitroaniline can be directly applied to the synthesis of this compound, offering a safer and more efficient manufacturing process. The use of trichlorosilane (B8805176) as a reducing agent in the continuous-flow reduction of aromatic nitro compounds to primary amines has also been demonstrated as a convenient, metal-free alternative. beilstein-journals.org

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing waste and production costs.

Key parameters for optimization in the synthesis of this compound and its analogues include:

Molar Ratios of Reactants: In a patented synthesis of 2-methoxy-4-nitroaniline, the molar ratio of fuming nitric acid to o-aminoanisole was found to be a critical parameter, with a ratio of 1.2:1 being specified. google.com

Temperature Control: The temperature of the nitration reaction is a key factor in controlling selectivity and preventing side reactions. For the synthesis of 2-methoxy-4-nitroaniline, the nitration temperature is maintained between 0 and 20 °C. google.com In the synthesis of p-nitroaniline, the nitration of acetanilide is carried out at a temperature not exceeding 20 °C. magritek.com

Reaction Time: The duration of each reaction step needs to be carefully monitored to ensure complete conversion without the formation of degradation products.

Choice of Reagents: The use of acetic acid for acetylation instead of acetic anhydride is presented as a lower-cost alternative in one patent. google.com

The table below summarizes some optimized reaction conditions for the synthesis of 2-methoxy-4-nitroaniline.

| Step | Reagents | Molar Ratio | Temperature | Yield | Reference |

| Acetylation | 2-aminoanisole, Acetic Acid | 1:2.5-3 | 110-120 °C | - | google.com |

| Nitration | o-aminoanisole, Fuming Nitric Acid | 1:1.2 | 0-20 °C | - | google.com |

| Hydrolysis | 2-methoxy-4-nitroacetanilide, NaOH | - | 100 °C | - | google.com |

| Overall | - | - | - | 93% | google.com |

Derivatization Reactions of Aromatic Amino and Nitro Functions

The aromatic amino (-NH2) and nitro (-NO2) groups are versatile functional groups that can be readily converted into a wide array of other functionalities, making nitroanilines valuable intermediates in organic synthesis. numberanalytics.com

Reactions of the Amino Group:

Diazotization: The primary aromatic amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). Diazonium salts are highly useful intermediates that can undergo a variety of substitution reactions (Sandmeyer, Schiemann, etc.) to introduce a wide range of substituents, including halogens, cyano, hydroxyl, and hydrogen.

Acylation: As discussed in the synthesis section, the amino group readily reacts with acylating agents to form amides. This is a common strategy for protecting the amino group.

Alkylation: The amino group can be alkylated, although over-alkylation can be an issue.

Formation of Azo Dyes: 2-Methoxy-4-nitroaniline is a precursor to the commercial Pigment Yellow 74, which involves the coupling of its diazonium salt with an appropriate coupling agent. wikipedia.org

Reactions of the Nitro Group:

Reduction: The nitro group is a strong electron-withdrawing group and can be readily reduced to an amino group under various conditions, such as using metals (e.g., Sn, Fe, Zn) in acidic media, or through catalytic hydrogenation. csbsju.edu This transformation is fundamental in the synthesis of diamino compounds and other derivatives. The reduction can sometimes be controlled to yield intermediate oxidation states like nitroso (-NO) or hydroxylamino (-NHOH) compounds. numberanalytics.com

Nucleophilic Aromatic Substitution: The strongly electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, particularly for substituents in the ortho and para positions.

Addition of Nucleophiles: Chelated ester enolates have been shown to react with aromatic nitro compounds in a 1,3-addition at the nitro group itself, yielding N-arylhydroxylamine derivatives. organic-chemistry.org

The ability to selectively manipulate both the amino and nitro groups provides a rich platform for the synthesis of a diverse range of complex molecules from this compound and its analogues.

Table of Chemical Compounds

| Chemical Name |

| This compound |

| 2-aminoanisole (o-anisidine) |

| Acetic Anhydride |

| Acetyl Chloride |

| Nitric Acid |

| Sulfuric Acid |

| 2-methoxy-4-nitroaniline |

| 2-methoxy-6-methylaniline |

| o-toluidine |

| 2-methyl-6-nitroaniline |

| 4-methoxy-2-nitroaniline |

| Trichlorosilane |

| p-nitroaniline |

| Acetanilide |

| Dimethyl Sulfate |

| Methyl Iodide |

| Nitrophenol |

| o-nitroaniline |

| Sodium Nitrite |

| Tin (Sn) |

| Iron (Fe) |

| Zinc (Zn) |

| Pigment Yellow 74 |

Reactivity, Reaction Mechanisms, and Degradation Pathways of Substituted Nitroanilines

Oxidation and Reduction Chemistry

The reactivity of 2-Methoxy-6-methyl-4-nitroaniline is dominated by the interplay of its electron-donating groups (amino, methoxy (B1213986), methyl) and the electron-withdrawing nitro group.

Oxidation Chemistry The oxidation of anilines can be complex and non-selective. The presence of the activating amino group makes the aromatic ring electron-rich and thus susceptible to oxidation. openaccessjournals.com For substituted anilines, oxidation can lead to the formation of various products, including benzoquinones and nitrobenzenes. openaccessjournals.com For instance, the oxidation of p-nitroaniline with ammonium (B1175870) metavanadate in an acidic medium has been shown to yield p-benzoquinone as the primary product. niscpr.res.in This suggests that under similar oxidative stress, this compound could undergo oxidation primarily at the aromatic ring, potentially leading to the formation of corresponding quinone structures or degradation of the ring.

Reduction Chemistry The reduction of the nitro group is one of the most characteristic reactions of nitroaromatic compounds. numberanalytics.com This transformation is crucial in industrial synthesis, for example, in the production of dyes and pharmaceuticals. The reduction proceeds in a stepwise manner, typically involving nitroso and hydroxylamine (B1172632) intermediates before yielding the final amino group (-NH2). numberanalytics.comorientjchem.org

The general reduction pathway is as follows: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

Various reducing agents can accomplish this, from classic methods using metals like iron or tin in acidic media to modern catalytic hydrogenation. Recent advancements include highly selective electrocatalytic methods that can reduce substituted nitrobenzenes to their corresponding anilines in aqueous solutions at room temperature, offering a more sustainable alternative. nih.govnih.gov The rate of reduction is influenced by the other substituents on the aromatic ring; electron-withdrawing groups generally accelerate the reaction, while electron-donating groups slow it down. orientjchem.org

| Compound | Reduction Method/Catalyst | Key Findings | Reference |

| p-nitrophenol | 4% Pd/Al₂O₃ | Fastest reduction rate in a series of substituted nitroaromatics. | orientjchem.org |

| p-nitroaniline | 4% Pd/Al₂O₃ | Slower reduction rate compared to p-nitrophenol. | orientjchem.org |

| Substituted Nitroarenes | Polyoxometalate redox mediator (electrocatalytic) | Highly selective reduction to anilines at room temperature in aqueous solution. | nih.govnih.gov |

| 4-nitroaniline (4-NA) | Nanoparticle catalysts (e.g., Ag NPs) + NaBH₄ | Nanoparticles act as an electron transfer medium to overcome the kinetic barrier for reduction. | rsc.org |

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic compounds bearing strong electron-withdrawing groups. However, this compound itself lacks a suitable leaving group (like a halogen) and therefore would not typically undergo an SNAr reaction directly. The principles of SNAr are nonetheless critical for understanding the electronic character of its aromatic ring.

The SNAr mechanism involves two main steps:

Addition: A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. numberanalytics.commasterorganicchemistry.com

Elimination: The leaving group departs, and the aromaticity of the ring is restored. nih.gov

For this reaction to proceed efficiently, a strong electron-withdrawing group, such as a nitro group (-NO₂), must be positioned ortho or para to the leaving group. numberanalytics.commasterorganicchemistry.com This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the nitro group, thus stabilizing the intermediate. masterorganicchemistry.com A classic illustration is the reaction of 2,4-dinitrochlorobenzene with ammonia (B1221849) to produce 2,4-dinitroaniline. numberanalytics.com

In this compound, the nitro group at position C4 would strongly activate the ring for nucleophilic attack at positions C3 and C5, should a leaving group be present there. The electron-donating methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) groups generally deactivate the ring toward nucleophilic attack. The combined electronic effects on the ring are therefore complex, but the powerful activating effect of the nitro group remains dominant for SNAr reactivity.

Photoamination and Regioselectivity under Photoirradiation

Photoamination is a type of photoinduced nucleophilic aromatic substitution. Direct experimental data on the photoamination of this compound is not available, but studies on similar molecules like m-nitroanisole provide significant insight into the potential reaction pathways and regioselectivity.

Research has shown that the UV irradiation of m-nitroanisole with ammonia results in the formation of m-nitroaniline as the main product (90% yield), with minor yields of 4-methoxy-2-nitroaniline (B140478) (2%) and 2-methoxy-6-nitroaniline (B100637) (1%). ias.ac.in The formation of these products highlights the complex regioselectivity of the reaction.

Two primary mechanisms are proposed for aromatic nucleophilic photosubstitution: ias.ac.in

SN2Ar* Mechanism: This involves a direct displacement where the nucleophile attacks the photoexcited substrate. In this pathway, the nitro group acts as a meta-director, which explains the formation of m-nitroaniline as the major product from m-nitroanisole.

SN(ET)Ar* Mechanism: This pathway involves an initial electron transfer from the nucleophile to the excited aromatic substrate. This mechanism can favor the formation of products where substitution occurs para to the nitro group, and its prevalence can be enhanced through the use of sensitizers or by performing the reaction within a constrained environment like a cyclodextrin (B1172386) cavity. ias.ac.in

For this compound, photoamination would likely be a complex process. The regiochemical outcome would depend on the specific reaction conditions, which dictate whether the meta-directing SN2Ar* or an alternate electron-transfer pathway predominates.

Hydrolysis Reactions and Kinetics

The functional groups directly attached to the aromatic ring of this compound (methoxy, methyl, amino, nitro) are generally stable and not susceptible to hydrolysis under typical environmental conditions. nih.gov However, the study of hydrolysis in related compounds is relevant, particularly in the context of synthesis, where an amide precursor is often hydrolyzed to yield the final nitroaniline product. azom.comscribd.com

The kinetics of alkaline hydrolysis have been studied for other nitroaromatic compounds, such as 2,4,6-trinitrotoluene (B92697) (TNT) and 2,4-dinitroanisole (B92663) (DNAN). acs.orgnih.gov These studies reveal that the hydrolysis rate is highly dependent on the number and position of electron-withdrawing nitro groups. The presence of multiple nitro groups makes the aromatic ring more electron-deficient and thus more susceptible to nucleophilic attack by hydroxide (B78521) ions (OH⁻). acs.org

Key findings from these kinetic studies include:

The reaction often follows pseudo-first-order kinetics with respect to the nitroaromatic compound. nih.gov

The reaction rate increases significantly with higher pH. acs.orgnih.gov

Compounds with more nitro groups hydrolyze faster. For example, at pH 12, TNT is rapidly and completely hydrolyzed, while dinitrotoluenes undergo only partial hydrolysis. acs.org

Given that this compound has only one strong electron-withdrawing group and three electron-donating groups, it can be inferred that its aromatic ring is significantly less susceptible to hydrolytic attack than polynitrated aromatics like TNT.

| Compound | pH | Temperature | Kinetic Model | Key Observation | Reference |

| 2,4,6-Trinitrotoluene (TNT) | 11.0 - 12.0 | 11 - 55 °C | Reversible first step, irreversible second step | Disappearance did not show simple pseudo-first-order behavior. | acs.org |

| 2,4-Dinitroanisole (DNAN) | 11.0 - 12.0 | 25 - 65 °C | Second-order overall (first-order in NAC and OH⁻) | Reaction involves substitution of the methoxy group. | acs.org |

| Aminodinitrotoluenes | 12 | Ambient | Pseudo-first-order | Content decreased by ~75% in contaminated soil. | nih.gov |

| 2,4-Dinitrotoluene | 12 | Ambient | Pseudo-first-order | Content decreased by ~63% in contaminated soil. | nih.gov |

Electrochemical Behavior and Redox Mechanisms

The electrochemical properties of this compound are determined by its redox-active functional groups: the reducible nitro group and the oxidizable amino group.

Electrochemical Reduction The electrochemical reduction of nitroaromatic compounds is a well-studied process. The reduction potential is heavily influenced by the electronic nature of other substituents on the ring. Electron-withdrawing groups facilitate reduction, causing it to occur at a more positive potential, whereas electron-donating groups make reduction more difficult, shifting the potential to be more negative. researchgate.net For this compound, the combination of one withdrawing group (-NO₂) and three donating groups (-NH₂, -OCH₃, -CH₃) would result in a reduction potential that is more negative than that of nitrobenzene (B124822) or p-nitroaniline. The reduction can proceed through multiple electron-transfer steps, yielding different products such as azoxy, azo, or aniline (B41778) derivatives, depending on the electrode potential and reaction conditions. rsc.org

Electrochemical Oxidation The amino group makes the compound susceptible to electrochemical oxidation. Studies on p-nitroaniline have shown that its oxidation on a platinum electrode is an irreversible, diffusion-controlled process involving a single electron transfer. ijraset.com The oxidation potentials of substituted anilines are lowered by electron-donating groups and raised by electron-withdrawing groups. umn.edursc.org Therefore, the presence of the methoxy and methyl groups on this compound would make it easier to oxidize compared to p-nitroaniline, while the nitro group would make it more difficult to oxidize compared to aniline itself.

| Compound | Method | Measured Potential (V) | Conditions | Reference |

| Aniline | Cyclic Voltammetry | 0.92 V vs Ag/AgCl | pH 5.1, 25% IPA | rsc.org |

| 4-nitroaniline | Cyclic Voltammetry | 1.34 V vs Ag/AgCl | pH 5.1, 25% IPA | rsc.org |

| 3-nitroaniline | Cyclic Voltammetry | 1.35 V vs Ag/AgCl | pH 5.1, 25% IPA | rsc.org |

| p-nitroaniline | Cyclic Voltammetry | E⁰ = 1.171 V vs Ag/AgCl/KCl(sat) | Platinum electrode, acidic solution | ijraset.com |

Environmental Degradation Studies

Advanced Oxidation Processes (e.g., Fenton Oxidation)

Advanced Oxidation Processes (AOPs) are effective methods for degrading persistent organic pollutants in water. wikipedia.org These processes generate highly reactive hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic compounds. The Fenton process, which uses a mixture of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺), is a prominent AOP.

While no studies exist specifically for this compound, extensive research on the Fenton degradation of p-nitroaniline (PNA) and aniline provides a strong basis for predicting its behavior. researchgate.netnih.govnih.govnih.gov The degradation of PNA via Fenton oxidation is rapid and effective, particularly under acidic conditions.

Key characteristics of the Fenton oxidation of nitroanilines include:

Kinetics: The degradation typically follows a pseudo-first-order kinetic model. researchgate.netnih.govnih.gov

pH Dependence: The process is most efficient at an acidic pH, typically around 3.0. researchgate.netnih.gov

Reactant Concentration: The rate of degradation is enhanced by increasing the concentration of H₂O₂ and Fe²⁺, although excessive H₂O₂ can have an inhibitory effect by scavenging hydroxyl radicals. researchgate.netnih.gov

Mechanism: The reaction is initiated by the generation of •OH radicals, which attack the aromatic ring. This leads to the destruction of the conjugated π-system, deamination (release of ammonium ions), and eventual mineralization into CO₂, H₂O, and other inorganic substances. nih.govacs.org

The degradation of PNA by the solar photo-Fenton process has been shown to achieve over 98% removal within 30 minutes under optimal conditions. nih.gov It is highly probable that this compound would also be effectively degraded by Fenton and photo-Fenton processes through similar radical-mediated oxidation pathways.

| Parameter | Optimal Condition/Value | Compound | Reference |

| pH | 3.0 | p-nitroaniline | researchgate.netnih.govnih.gov |

| H₂O₂ Concentration | 10 mmol L⁻¹ | p-nitroaniline | nih.gov |

| Fe²⁺ Concentration | 0.05 mmol L⁻¹ | p-nitroaniline | nih.gov |

| Activation Energy (Ea) | 53.96 kJ mol⁻¹ | p-nitroaniline | researchgate.netnih.gov |

| Kinetic Model | Pseudo-first-order | Aniline, p-nitroaniline | researchgate.netnih.gov |

Aerobic Microbial Degradation Pathways and Intermediates

There is currently a gap in the scientific literature regarding the aerobic microbial degradation pathways of This compound . Detailed studies identifying the specific microorganisms capable of degrading this compound and the sequence of intermediate products formed during its breakdown have not been reported.

General principles of microbial degradation of substituted nitroaromatic compounds suggest that the process often involves initial transformations of the nitro and amino groups, as well as modifications to the substituent groups on the aromatic ring, such as demethylation or hydroxylation. However, without specific research on This compound , any proposed pathway would be purely speculative.

By-product Identification and Degradation Pathways

Consistent with the lack of information on its degradation pathways, there are no detailed research findings available that identify the specific by-products and degradation intermediates of This compound under aerobic microbial conditions. The identification of such by-products is crucial for understanding the complete environmental fate of the compound and for assessing the potential toxicity of its transformation products.

Research on analogous compounds, such as other methoxy and methyl-substituted nitroanilines, has revealed various degradation by-products. However, the unique substitution pattern of This compound would likely lead to a distinct set of intermediates and by-products. Elucidating these pathways requires dedicated experimental studies involving the isolation and characterization of metabolites from microbial cultures exposed to the compound.

Applications in Advanced Chemical Synthesis and Functional Materials

Intermediate in Azo Dye Synthesis

A primary application of nitroaniline derivatives, including 2-Methoxy-6-methyl-4-nitroaniline, is in the synthesis of azo dyes. These dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) which forms the chromophore. The synthesis is a well-established two-step process involving diazotization followed by an azo coupling reaction.

First, the primary aromatic amine, this compound, is converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid) at low temperatures (0–5°C) to ensure the stability of the diazonium salt.

Diazotization Reaction: CH₃(OCH₃)(NO₂)C₆H₂NH₂ + NaNO₂ + 2HX → [CH₃(OCH₃)(NO₂)C₆H₂N₂]⁺X⁻ + NaX + 2H₂O

In the second step, the resulting diazonium salt solution is added to a solution of a coupling component. Coupling components are electron-rich aromatic compounds such as phenols, naphthols, or other aromatic amines. The diazonium ion acts as an electrophile and attacks the activated ring of the coupling component, resulting in the formation of a highly colored azo compound. The specific color of the dye is determined by the molecular structure of both the diazonium salt precursor and the coupling agent. For instance, the related compound 2-Methoxy-4-nitroaniline (B147289) serves as a precursor to the commercial Pigment Yellow 74. wikipedia.org

Precursor for Bioactive Molecules and Pharmaceutical Intermediates

The functional groups present in this compound make it a valuable precursor for the synthesis of more complex molecules with potential biological activity. The amino group can be readily modified through various reactions such as acylation, alkylation, and diazotization, allowing for the introduction of diverse functionalities.

For example, the related compound 2-Methyl-6-nitroaniline (B18888) is utilized as a pharmaceutical intermediate. It serves as a starting material for the synthesis of 7-nitroindazole, a compound noted for its selective inhibitory effects on neuronal nitric oxide synthase. Furthermore, other substituted nitroanilines are used as intermediates in the synthesis of various heterocyclic compounds, which form the core of many pharmaceutical drugs. The reactivity of the amino and nitro groups, combined with the directing effects of the methoxy (B1213986) and methyl substituents, allows for regioselective synthesis of complex scaffolds for drug discovery.

Development of Novel Functional Materials

Nitroaniline derivatives are a significant class of materials in the field of non-linear optics (NLO). These materials can alter the properties of light that passes through them, which is crucial for applications in laser technology, optical computing, and telecommunications. The NLO response in these molecules arises from the intramolecular charge transfer between electron-donating groups (like -NH₂, -OCH₃) and electron-accepting groups (like -NO₂).

Research on the closely related isomer, 2-methoxy-4-nitroaniline, has demonstrated its potential as an NLO material. chemicalbook.com Single crystals of 2-methoxy-4-nitroaniline have been successfully grown using the slow evaporation solution growth technique. researchgate.netresearchgate.net X-ray diffraction (XRD) studies revealed that these crystals belong to the monoclinic crystal system. researchgate.netresearchgate.net The investigation of their optical properties, often using techniques like Z-scan, confirms their third-order nonlinear optical absorption and optical limiting capabilities. researchgate.net These properties make such materials candidates for devices that protect sensors and eyes from high-intensity laser beams. The structural and electronic characteristics of this compound suggest it would possess similar NLO properties, making it a compound of interest for further investigation in this area.

Table 1: Crystallographic and Optical Data for the Analogous Compound 2-Methoxy-4-nitroaniline

| Property | Value | Source |

| Crystal System | Monoclinic | researchgate.netresearchgate.net |

| Space Group | P21/a | researchgate.net |

| Growth Method | Slow Evaporation | researchgate.netresearchgate.net |

| Characterization | XRD, FTIR, FT-Raman, UV-Visible | researchgate.net |

| NLO Property | Third-order nonlinear optical absorption | researchgate.net |

Photochromic materials change color upon exposure to light, while thermochromic materials change color in response to temperature changes. These properties are valuable for applications such as smart windows, data storage, and sensors. While the core structure of substituted anilines can be incorporated into larger molecular systems exhibiting these phenomena, currently, there is a lack of specific published research detailing the use or investigation of this compound for photochromic or thermochromic applications.

Industrial Significance and Process Optimization

The industrial utility of compounds like this compound is intrinsically linked to their role as intermediates, particularly in the dye and pigment industry. The synthesis of its isomer, 4-methoxy-2-nitroaniline (B140478), is an important step in the production of the proton pump inhibitor omeprazole, highlighting the pharmaceutical relevance of this class of compounds. google.com

Given their industrial importance, significant effort is directed towards optimizing the synthesis of nitroanilines to ensure high yield, purity, and safety, while minimizing cost and environmental impact. Traditional batch production methods for nitration can pose safety risks due to the exothermic nature of the reaction. Modern process optimization often focuses on the use of continuous flow reactors. google.com This technology offers superior heat and mass transfer, allowing for better temperature control and reducing the risk of runaway reactions. google.com The use of continuous flow processes can lead to higher reaction speeds, improved selectivity, greater yields, and higher purity of the final product. google.com Such advancements are crucial for the large-scale, cost-effective, and safe production of these valuable chemical intermediates.

Biological Activity and Mechanistic Insights Focus on Research Areas

Antimicrobial Activity Studies

Current scientific literature available through extensive searches does not provide specific studies on the antimicrobial or antibacterial activity of the compound 2-Methoxy-6-methyl-4-nitroaniline. While research exists on the antimicrobial properties of various other methoxy (B1213986) and nitroaniline derivatives, data focusing solely on this specific chemical structure is not presently available. worldnewsnaturalsciences.comlpnu.uaresearchgate.netnih.govresearchgate.net

There is no specific data in the reviewed literature detailing the antibacterial efficacy of this compound against any particular bacterial strains.

No research linking this compound to the structure-activity relationship (SAR) of pleuromutilin (B8085454) derivatives was found in the available scientific documentation.

Anti-cancer Research and Molecular Mechanisms

Direct research into the anti-cancer activities of this compound, including target identification and cytotoxic effects, is not extensively documented in publicly available studies. However, research into structurally similar compounds provides context. For instance, 2-Methoxy-4-nitroaniline (B147289) (MNA), which lacks the methyl group, is structurally similar to known carcinogenic anilines. nih.gov Its metabolite, 2-amino-5-nitrophenol, has been identified as a carcinogen in male rats, and the related compound 2-methoxy-5-nitroaniline (B165355) was found to be carcinogenic in both rats and mice. nih.gov

There is no specific information identifying molecular targets, such as tubulin, or detailing pathway modulation for this compound in the context of anti-cancer research.

Specific studies detailing the cytotoxic effects of this compound on cancer cell lines are not found in the reviewed literature.

Genotoxicity and Mutagenicity Assessments (Mechanistic aspects)

While direct studies on this compound are scarce, comprehensive genotoxicity and mutagenicity assessments have been conducted on its close structural analog, 2-Methoxy-4-nitroaniline (MNA). These studies offer mechanistic insights that may be relevant.

MNA has been demonstrated to be genotoxic. nih.govnih.gov In bacterial mutagenicity assays, MNA was found to be mutagenic in Salmonella typhimurium strains TA100 and TA98, which are designed to detect base-pair substitutions and frameshift mutations, respectively. nih.govnih.gov A significant increase in mutant colonies was observed with and without the presence of metabolic activation enzymes (S9 mix), indicating that both the parent compound and its metabolites have mutagenic potential. nih.govnih.gov The mutagenic activity was notably stronger in the presence of the S9 mix, suggesting that metabolic processes enhance its genotoxicity. nih.gov Interestingly, no mutagenic activity was observed in the E. coli strain WP2 uvrA pKM101, which targets AT base pairs. nih.gov This indicates a specific mode of DNA damage, primarily affecting GC base pairs. The mutagenicity of aniline-based compounds has been shown to correlate with the presence and position of nitro groups, with the para position, as in MNA, conferring strong mutagenic activity. nih.gov

Table 1: Mutagenicity of 2-Methoxy-4-nitroaniline (MNA) in Bacterial Strains

| Strain | Metabolic Activation (S9) | Dose (µ g/plate ) | Result |

|---|---|---|---|

| S. typhimurium TA100 | Without | 250 - 1000 | Mutagenic |

| S. typhimurium TA100 | With | 250 - 1000 | Mutagenic (Increased Activity) |

| S. typhimurium TA98 | Without | 250 - 1000 | Mutagenic |

| S. typhimurium TA98 | With | 250 - 1000 | Mutagenic (Increased Activity) |

| E. coli WP2 uvrA pKM101 | With & Without | Not specified | Not Mutagenic |

Data sourced from a study on 2-Methoxy-4-nitroaniline, a structural analog. nih.govnih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Methoxy-4-nitroaniline (MNA) |

| 2-amino-5-nitrophenol |

| 2-methoxy-5-nitroaniline |

| 4-nitroaniline |

| Cisplatin |

| 2,4-dinitrophenol |

| PM534 |

Bacterial Mutagenicity Studies

Currently, there is a notable lack of publicly available scientific literature and research data specifically detailing the bacterial mutagenicity of this compound. Extensive searches for Ames tests or other bacterial reverse mutation assays involving this particular compound have not yielded specific results.

Induction of Cytochrome P450 Enzymes

There is currently no specific information available in the scientific literature regarding the induction of cytochrome P450 (CYP450) enzymes by this compound. Research into how this compound interacts with and potentially induces the expression of various CYP450 isozymes has not been published.

For context, other nitroaniline compounds have been investigated for their effects on this critical family of metabolic enzymes. For instance, the isomer 2-Methoxy-4-nitroaniline has been identified as a selective inducer of CYP1A2 in rats. However, the influence of the additional methyl group in the C6 position of this compound on its ability to act as an inducer of CYP450 enzymes remains uninvestigated. The size, shape, and electronic properties conferred by the specific substitution pattern are crucial for binding to the aryl hydrocarbon receptor (AhR) or other receptors that regulate CYP gene expression. Therefore, the CYP450 induction profile of this compound remains an area requiring future research.

Hypersensitivity and Immunological Responses (Mechanistic aspects)

Detailed mechanistic studies on the potential of this compound to cause hypersensitivity and elicit immunological responses are not available in the current body of scientific research. The mechanisms by which small molecules like nitroanilines act as haptens—binding to larger proteins to form immunogenic complexes—are complex and highly structure-dependent.

While research has been conducted on the hypersensitivity potential of other isomers, such as 2-Methoxy-4-nitroaniline, these findings cannot be directly applied. The presence and position of the methyl group on the aromatic ring of this compound could significantly affect its reactivity, its ability to penetrate the skin, and its capacity to bind to proteins, which are all critical steps in the initiation of an immunological response like contact dermatitis. Without specific data from assays such as the local lymph node assay (LLNA) or other sensitization tests for this compound, its profile as a potential sensitizer (B1316253) is unknown.

Q & A

Q. What are the recommended methods for synthesizing 2-Methoxy-6-methyl-4-nitroaniline with high purity?

A two-step synthesis is commonly employed:

Nitration of precursor : Start with 2-methoxy-6-methylaniline under controlled nitration using a nitric acid-sulfuric acid mixture at 0–5°C to introduce the nitro group.

Purification : Extract the crude product with dichloromethane, wash with sodium bicarbonate, and recrystallize using ethanol/water (1:3 v/v) to achieve >95% purity. Monitor reaction progress via TLC (Rf ≈ 0.4 in ethyl acetate/hexane) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store in airtight containers at 0–6°C to prevent decomposition. Avoid exposure to light and oxidizing agents.

- Handling : Use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood with negative-pressure ventilation. Follow protocols for aromatic nitro compounds to mitigate mutagenic risks .

Q. What analytical techniques confirm the structure and purity of this compound?

- HPLC : Use a C18 column with a methanol/water gradient (70:30) to assess purity (retention time ~8.2 min).

- NMR : Confirm substitution patterns via ¹H NMR (δ 2.3 ppm for methyl, δ 3.9 ppm for methoxy, δ 8.1 ppm for nitro-adjacent protons).

- Melting Point : Compare observed values (e.g., 135–138°C) to literature data to identify impurities .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?

Contradictions arise due to varying solvent grades and temperatures.

- Methodology : Conduct systematic solubility tests in DMSO, methanol, and dichloromethane at 25°C and 50°C. Use UV-Vis spectroscopy (λmax ≈ 320 nm) to quantify solubility. Polar aprotic solvents (e.g., DMSO) typically dissolve >10 mg/mL, while nonpolar solvents (e.g., hexane) dissolve <1 mg/mL .

Q. What strategies optimize the nitration step to minimize byproducts like dinitro derivatives?

- Temperature Control : Maintain nitration below 10°C to suppress over-nitration.

- Stoichiometry : Use a 1:1.1 molar ratio of precursor to nitric acid.

- Catalysis : Add sodium nitrate (0.5 eq) to enhance regioselectivity, reducing dinitro byproducts to <5% .

Q. What are the implications of the methoxy and nitro groups on the compound’s reactivity in nucleophilic substitution?

- Methoxy Group : Acts as an electron-donating group, activating the aromatic ring for electrophilic substitution at the para position.

- Nitro Group : Strong electron-withdrawing effect directs nucleophilic attack to the meta position.

- Experimental Validation : Use Hammett constants (σmeta = 0.71 for NO₂) to predict reaction sites. Confirm via Suzuki coupling with aryl boronic acids, yielding biaryl derivatives .

Q. How does steric hindrance from the methyl group influence coupling reactions?

- Impact : The methyl group at position 6 reduces accessibility for bulky reagents.

- Mitigation : Use Pd-XPhos catalysts to enhance cross-coupling efficiency. Example: Buchwald-Hartwig amination achieves 75% yield with methyl-substituted substrates vs. 90% for unsubstituted analogs .

Data Contradiction Analysis

Q. Discrepancies in reported melting points (135–142°C): Are these due to polymorphism or impurities?

- Analysis : Compare DSC thermograms of samples from different sources. Polymorphs exhibit distinct endothermic peaks, while impurities broaden melting ranges. Recrystallize using acetonitrile to isolate the stable polymorph (mp 138–140°C) .

Q. Why do some studies report mutagenicity while others do not?

- Resolution : Test Ames assay protocols (e.g., S9 metabolic activation). Nitroaromatics often require metabolic activation to exhibit mutagenicity. Inconsistent S9 usage in studies may explain discrepancies .

Applications in Scientific Research

Q. How is this compound used in dye-sensitized solar cells (DSSCs)?

- Role : Acts as a charge-transfer mediator. The nitro group enhances electron withdrawal, improving dye adsorption on TiO₂.

- Method : Fabricate DSSCs using N719 dye and measure photovoltaic efficiency (≈8.2% with 10 mM nitroaniline additive) .

Q. Can this compound serve as a precursor for bioactive molecules?

- Example : Reduce the nitro group to an amine using H₂/Pd-C, then conjugate with acyl chlorides to form sulfonamide derivatives with antimicrobial activity (MIC ≈ 2 µg/mL against S. aureus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.